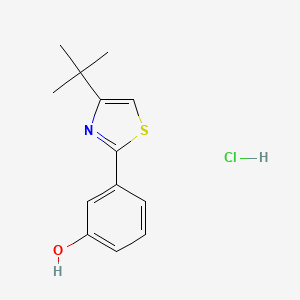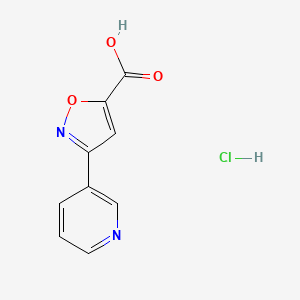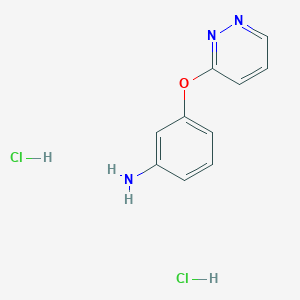
3-(3-Methoxypropoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacology
In pharmacology, “3-(3-Methoxypropoxy)pyrrolidine hydrochloride” is utilized as a building block for the synthesis of various biologically active compounds. The pyrrolidine ring, a core structure in this compound, is known for its versatility in drug design. It contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space due to its sp3 hybridization . This compound can be used to create selective agents with potential therapeutic applications in treating diseases.
Biochemistry
Biochemically, this compound serves as a scaffold for the development of inhibitors or activators of biochemical pathways. Its structural features, such as the pyrrolidine ring, are significant in the study of enzyme-substrate interactions and can help in understanding the steric factors that influence biological activity .
Medicinal Chemistry
“3-(3-Methoxypropoxy)pyrrolidine hydrochloride” is instrumental in medicinal chemistry for the synthesis of novel compounds with potential medicinal properties. Pyrrolidine derivatives are explored for their biological activities, which include antioxidant, anti-inflammatory, and anticancer properties . The compound’s ability to be modified allows for the creation of diverse molecules that can be optimized for better drug efficacy and reduced toxicity.
Organic Synthesis
In organic synthesis, this compound is used as an intermediate in the construction of complex molecules. It can undergo various chemical reactions to introduce different functional groups, which is crucial in the synthesis of targeted organic compounds with specific properties .
Chemical Engineering
From a chemical engineering perspective, “3-(3-Methoxypropoxy)pyrrolidine hydrochloride” is valuable for process optimization in the production of pharmaceuticals. Its predictable reactivity can lead to the development of efficient and scalable synthetic routes, which is essential for the manufacturing of high-purity chemical products .
Materials Science
In materials science, the compound’s derivatives could be investigated for their potential use in creating new materials. The pyrrolidine ring’s robustness and the ability to introduce various substituents make it a candidate for the development of novel polymers or coatings with unique physical and chemical properties .
Propriétés
IUPAC Name |
3-(3-methoxypropoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-5-2-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUSIUPYGAVONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)
![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)
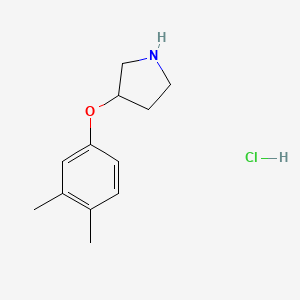
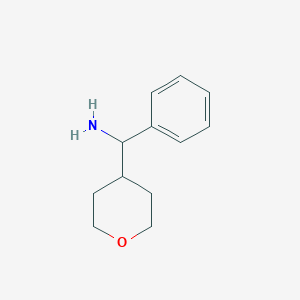
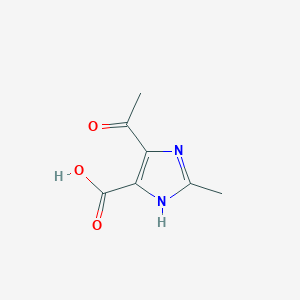
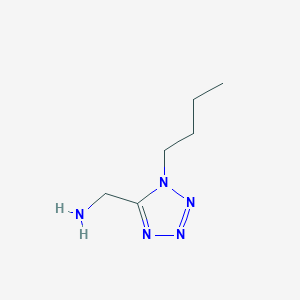
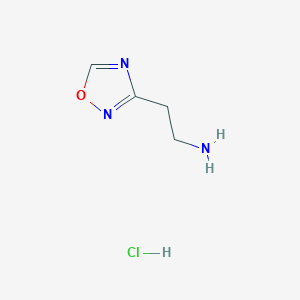
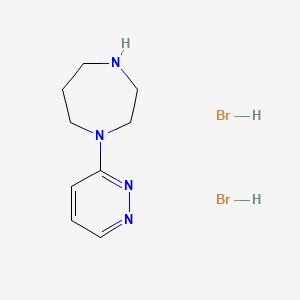

![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)
